molecular formula C25H20O5 B12201199 benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12201199
M. Wt: 400.4 g/mol
InChI Key: OMRNMWMWKUQQBY-QRVIBDJDSA-N
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Description

Benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a benzylidene group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the condensation of 2-hydroxybenzaldehyde with an appropriate ketone under acidic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exerts its effects involves interactions with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The benzylidene group can participate in redox reactions, influencing cellular processes. The acetate ester can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
  • Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Uniqueness

Benzyl {[(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to the presence of the 2-methylbenzylidene group, which can influence its reactivity and interactions with biological targets. This structural feature can confer specific properties, such as enhanced stability or selectivity in biological systems.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C25H20O5/c1-17-7-5-6-10-19(17)13-23-25(27)21-12-11-20(14-22(21)30-23)28-16-24(26)29-15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3/b23-13-

InChI Key

OMRNMWMWKUQQBY-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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